Glycyl-DL-phenylalanine

Beschreibung

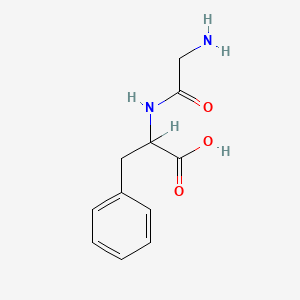

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLFWXMTIKCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-66-4, 34258-14-5, 3321-03-7 | |

| Record name | Glycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-glycyl-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Glycyl-DL-phenylalanine (Gly-DL-Phe), a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. This document details established experimental protocols for chemical and enzymatic synthesis, as well as methods for purification and characterization. Quantitative data, derived from typical peptide synthesis and purification procedures, are summarized for comparative analysis.

Synthesis of this compound

The formation of the peptide bond between glycine and DL-phenylalanine can be achieved through several synthetic strategies, including solution-phase synthesis, solid-phase peptide synthesis (SPPS), and enzymatic synthesis. Each method offers distinct advantages and is suited for different production scales and purity requirements.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical and versatile method for peptide production, offering scalability and allowing for the purification of intermediates at each step. The general strategy involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection to yield the final dipeptide.

Experimental Protocol:

A common approach involves the use of N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH) and DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe·HCl).

-

Neutralization of H-DL-Phe-OMe·HCl: Dissolve H-DL-Phe-OMe·HCl (1.0 eq) in dichloromethane (B109758) (DCM). Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) at 0°C to neutralize the hydrochloride salt and stir for 15 minutes.

-

Activation of Boc-Gly-OH: In a separate flask, dissolve Boc-Gly-OH (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) in anhydrous DCM. Stir the mixture at 0°C for 30 minutes.

-

Coupling Reaction: Add the activated Boc-Gly-OH solution to the neutralized H-DL-Phe-OMe solution. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Gly-DL-Phe-OMe.

-

Saponification (Ester Hydrolysis): Dissolve the protected dipeptide ester in a mixture of methanol (B129727) and water. Add lithium hydroxide (B78521) (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

-

Acidification and Isolation: Acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Boc-Gly-DL-Phe-OH.

-

Boc Deprotection: Dissolve the crude Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield crude this compound.

Logical Workflow for Solution-Phase Synthesis:

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, particularly for smaller-scale synthesis and library generation. The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential deprotection and coupling steps.

Experimental Protocol:

This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin.

-

Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.

-

First Amino Acid Loading:

-

Dissolve Fmoc-DL-Phe-OH (3.0 eq) and HOBt (3.0 eq) in DMF.

-

Add DCC (3.0 eq) at 0°C and stir for 10 minutes.

-

Add the activated amino acid solution to the swollen resin along with 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

-

Shake the mixture at room temperature for 4-6 hours.

-

Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Glycine Coupling:

-

Dissolve Fmoc-Gly-OH (3.0 eq), HOBt (3.0 eq), and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6.0 eq) to the mixture.

-

Add the activated glycine solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Repeat step 3.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the precipitate, wash with ether, and dry under vacuum.

Logical Workflow for Solid-Phase Synthesis:

Enzymatic Synthesis

Enzymatic synthesis provides a green and highly stereoselective alternative to chemical methods. Proteases such as thermolysin and papain can be used to catalyze peptide bond formation under mild conditions.

Experimental Protocol (Thermolysin-catalyzed):

This method typically involves the condensation of an N-protected glycine derivative with a C-protected DL-phenylalanine derivative.

-

Reaction Setup: Dissolve Z-Gly-OH (N-carbobenzyloxy-glycine) (1.0 eq) and H-DL-Phe-NH₂ (DL-phenylalaninamide) (1.5 eq) in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing a miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) to aid solubility.

-

Enzyme Addition: Add thermolysin to the reaction mixture. The enzyme concentration is typically low (e.g., 1-5 mg/mL).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37-40°C) with gentle agitation. The product, Z-Gly-DL-Phe-NH₂, will often precipitate from the solution, driving the reaction equilibrium towards synthesis.

-

Monitoring and Isolation: Monitor the reaction by HPLC. Once equilibrium is reached (typically 24-48 hours), collect the precipitated product by filtration or centrifugation.

-

Deprotection: The protecting groups (Z and amide) can be removed by standard chemical methods (e.g., catalytic hydrogenation for Z-group removal followed by enzymatic or chemical hydrolysis of the amide) to yield Gly-DL-Phe.

Logical Workflow for Enzymatic Synthesis:

Purification of this compound

Purification of the crude dipeptide is essential to remove unreacted starting materials, byproducts, and reagents. The two primary methods for purifying Gly-DL-Phe are preparative high-performance liquid chromatography (HPLC) and recrystallization.

Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is a highly effective method for obtaining high-purity Gly-DL-Phe.

Experimental Protocol:

-

Column: C18 silica (B1680970) column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30-40 minutes is a typical starting point. The gradient should be optimized based on analytical HPLC of the crude product.

-

Flow Rate: 10-20 mL/min, depending on the column dimensions.

-

Detection: UV at 214 nm and 254 nm.

-

Procedure:

-

Sample Preparation: Dissolve the crude Gly-DL-Phe in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm filter.

-

Injection and Fraction Collection: Inject the filtered sample onto the equilibrated preparative HPLC column. Collect fractions as the main product peak elutes.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product as a white, fluffy solid.

-

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Experimental Protocol:

-

Solvent Screening: Test the solubility of the crude Gly-DL-Phe in various solvents (e.g., water, ethanol (B145695), methanol, isopropanol (B130326), and their mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective for dipeptides.

-

Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are illustrative and can vary based on specific reaction conditions and the scale of the synthesis.

Table 1: Synthesis of this compound - A Comparison of Methods

| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Enzymatic Synthesis (Thermolysin) |

| Crude Yield | 75-90% | 60-80% | 70-95% (of precipitated product) |

| Crude Purity | 60-85% | 50-75% | >90% |

| Reaction Time | 24-48 hours | 4-6 hours per cycle | 24-72 hours |

| Scalability | High | Moderate | Moderate |

| Key Reagents | Boc-Gly-OH, H-DL-Phe-OMe, DCC, HOBt, TFA | Fmoc-amino acids, Wang resin, HBTU, Piperidine, TFA | Z-Gly-OH, H-DL-Phe-NH₂, Thermolysin |

Table 2: Purification of this compound - A Comparison of Methods

| Parameter | Preparative RP-HPLC | Recrystallization |

| Recovery Yield | 60-80% (from crude) | 70-90% (from crude) |

| Final Purity | >98% | >95% |

| Typical Solvents | Water/Acetonitrile with TFA | Water/Ethanol or Water/Isopropanol |

| Throughput | Lower | Higher |

| Cost | Higher | Lower |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.[2]

-

Analytical High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and desired product specifications.

References

Chemical and physical properties of Glycyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of the amino acids glycine (B1666218) and DL-phenylalanine, the latter being a racemic mixture of its D- and L-isomers. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological signaling pathways. The information herein is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2][3] |

| Molecular Weight | 222.24 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 273-275 °C (with decomposition) | [2][5] |

| Boiling Point | 492.2 °C at 760 mmHg | [2] |

| Density | 1.259 g/cm³ | [2] |

| pKa | 3.28 ± 0.10 (Predicted) | [2] |

| LogP | -2.29 (Extrapolated) | [3] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble (sonication may be required) | [2] |

| DMSO | Slightly soluble (heating may be required) | [2][4] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

| Technique | Key Features and References |

| ¹H NMR | Spectra available through various databases.[6] |

| ¹³C NMR | Data available for structural analysis. |

| Infrared (IR) | Characteristic peaks for amide and carboxylic acid functional groups. |

| Mass Spectrometry (MS) | Provides molecular weight confirmation and fragmentation patterns.[3] |

Experimental Protocols

Synthesis: Solution-Phase Peptide Coupling

A standard method for the synthesis of dipeptides like this compound is solution-phase peptide coupling. This involves the formation of an amide bond between protected glycine and phenylalanine derivatives.

Materials:

-

N-terminally protected Glycine (e.g., Boc-Gly-OH)

-

C-terminally protected DL-Phenylalanine (e.g., H-DL-Phe-OMe·HCl)

-

Coupling agent (e.g., DCC, EDC)

-

Activation agent (e.g., HOBt, NHS)

-

Base (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)

General Procedure:

-

Activation: The N-protected glycine is activated using a coupling agent and an activation agent in an appropriate solvent.

-

Coupling: The C-protected DL-phenylalanine and a base are added to the activated glycine derivative. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves aqueous washes and extraction.

-

Deprotection: The protecting groups on the N-terminus of glycine and the C-terminus of phenylalanine are removed in subsequent steps to yield the final dipeptide.

Purification

1. Recrystallization:

Crude this compound can be purified by recrystallization. A suitable solvent system, often a mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures, is used.

2. Preparative High-Performance Liquid Chromatography (HPLC):

For high-purity requirements, preparative reverse-phase HPLC is the method of choice.

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA).

-

Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 214 nm).

Analysis

1. Analytical High-Performance Liquid Chromatography (HPLC):

The purity of this compound can be assessed using analytical reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient containing TFA.

2. Thin Layer Chromatography (TLC):

TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of fractions.

-

Stationary Phase: Silica gel or cellulose (B213188) plates.

-

Mobile Phase: A mixture of a non-polar solvent, a polar solvent, and an acid or base. A common system for amino acids and peptides is n-butanol:acetic acid:water.

-

Visualization: Staining with a reagent that reacts with amines, such as ninhydrin.

Biological Activity and Signaling Pathways

While specific signaling pathways directly initiated by this compound are not extensively documented, its constituent amino acid, L-phenylalanine, and dipeptides in general, are known to interact with specific cellular transport and receptor systems.

Peptide Transporter 1 (PEPT1)

Dipeptides and tripeptides are primarily absorbed in the intestine via the proton-coupled peptide transporter PEPT1 (SLC15A1).[6][7] It is highly probable that this compound is a substrate for PEPT1, facilitating its uptake into intestinal epithelial cells. The expression and function of PEPT1 can be upregulated by the presence of dipeptides like glycyl-phenylalanine.[5]

Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is known to be activated by amino acids and dipeptides.[2][8] This activation can trigger downstream signaling cascades. The interaction of dipeptides with CaSR in the intestine can regulate the absorption of other nutrients.[2][3] It is plausible that this compound could act as a ligand for CaSR, initiating intracellular signaling.

The proposed signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This, in turn, can activate calcium-activated potassium channels (IKCa), influencing ion transport and nutrient absorption.[2][3]

Conclusion

This compound is a fundamental dipeptide with well-defined chemical and physical properties. This guide has provided a comprehensive overview of these characteristics, along with detailed methodologies for its synthesis, purification, and analysis. Furthermore, it has shed light on the potential biological relevance of this dipeptide through its likely interaction with the PEPT1 transporter and the Calcium-Sensing Receptor. This information serves as a solid foundation for researchers and professionals working with this and similar peptide structures, facilitating further investigation into their biochemical roles and potential therapeutic applications.

References

- 1. mta.scholaris.ca [mta.scholaris.ca]

- 2. Calcium-sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Calcium-sensing receptor mediates dietary peptide-induced CCK secretion in enteroendocrine STC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Glycyl-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the dipeptide Glycyl-DL-phenylalanine. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the constituent atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| Phenyl H | 7.20 - 7.35 | m |

| α-H (Phe) | 4.65 | t |

| α-H₂ (Gly) | 3.80 | s |

| β-H₂ (Phe) | 3.10 | d |

Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Amide) | ~175 |

| C=O (Carboxyl) | ~172 |

| C (Phenyl, C1') | ~137 |

| C (Phenyl, C2', C6') | ~129 |

| C (Phenyl, C3', C5') | ~128 |

| C (Phenyl, C4') | ~127 |

| α-C (Phe) | ~55 |

| α-C (Gly) | ~43 |

| β-C (Phe) | ~38 |

Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol

A general protocol for obtaining NMR spectra of a dipeptide like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts. D₂O is commonly used for peptides.

-

Vortex the sample until the dipeptide is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.

-

The instrument should be properly tuned and shimmed for the specific solvent and sample.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Visualization

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound, providing insights into its molecular structure and bonding.

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3400 - 3200 | Broad peak, indicates hydrogen bonding |

| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, multiple peaks |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp peaks |

| C=O Stretch (Carboxyl) | 1750 - 1700 | Strong, sharp peak |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong, sharp peak |

| Amide II (N-H Bend) | 1550 - 1500 | Medium to strong peak |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple, variable intensity peaks |

Source: Data is based on the vibrational analysis of Glycyl-L-phenylalanine and general values for peptides.[2] The DL-form is expected to have a nearly identical IR spectrum.

Experimental Protocol

A common method for preparing solid samples for IR analysis is the KBr pellet technique:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation analysis.

Data Presentation

Table 4: Mass Spectrometry Data for this compound [1]

| Ion | m/z (Observed) | Technique |

| [M+H]⁺ | 223.1077 | ESI-MS/MS |

| [M-H]⁻ | 221.2 | LC-ESI-IT |

| Molecular Ion (EI) | 222 | GC-MS |

Source: PubChem.[1] The observed m/z values correspond to the protonated, deprotonated, and molecular ions of this compound.

Experimental Protocol

A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is as follows:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent system compatible with ESI, such as a mixture of water and a volatile organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode.

-

-

Instrument Setup:

-

The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Key ESI source parameters to optimize include the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization

References

An In-depth Technical Guide on the Crystal Structure of Glycyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of Glycyl-DL-phenylalanine, a dipeptide of significant interest in biochemical and pharmaceutical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a detailed resource for professionals in drug development and scientific research.

Introduction

This compound (Gly-DL-Phe) is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine.[1] Its chemical formula is C11H14N2O3.[2] The study of its crystal structure provides crucial insights into peptide conformation, side-chain packing, and non-covalent interactions that govern molecular assembly. These details are fundamental for understanding peptide chemistry and for the rational design of peptide-based therapeutics.

Crystallographic Data

The crystal structure of this compound was determined by X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pbca | [3] |

| Unit Cell Dimensions | a = 9.241(2) Å | [3] |

| b = 28.41(1) Å | [3] | |

| c = 8.602(2) Å | [3] | |

| R Index | 0.041 | [3] |

Molecular and Crystal Structure

The crystal structure of this compound reveals a non-planar peptide group.[3] This deviation from planarity is an important conformational feature. The torsion angle about the peptide bond for the L-enantiomer is -170.2(2)°.[3]

The stability of the crystal structure is maintained by a network of intermolecular hydrogen bonds of the N-H···O type.[3] There is also evidence suggesting the presence of C-H···O interactions, which further contribute to the stability of the packing.[3]

Key Torsion Angles for the L-enantiomer:

| Torsion Angle | Value | Reference |

| φ [C(10)-N(1)-C(8)-C(9)] | -127.6° | [3] |

| ψ [N(1)-C(8)-C(9)-O(2)] | -13.9° | [3] |

| ψ' [N(1)-C(8)-C(9)-O(1)] | 168.0° | [3] |

| ω [N(2)-C(11)-C(10)-O(3)] | 21.9° | [3] |

| χ¹ [N(1)-C(8)-C(7)-C(1)] | -59.7° | [3] |

The side-chain conformation, described by the torsion angle χ¹, indicates that the C(1) atom is in a trans position relative to C(9).[3]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

4.1. Synthesis and Crystallization

While the original study by Marsh, Ramakumar, and Venkatesan does not provide a detailed synthesis protocol, the synthesis of dipeptides like this compound is a standard procedure in peptide chemistry. Typically, it involves the coupling of protected glycine and phenylalanine residues, followed by deprotection.

Crystallization is a critical step. The crystals of this compound used for the structure determination were obtained and initially surveyed in Bangalore, India.[3] The specific crystallization conditions (e.g., solvent system, temperature, and method) are crucial for obtaining single crystals of sufficient quality for X-ray diffraction.

4.2. X-ray Diffraction Data Collection and Structure Solution

The intensity data for the structure determination were collected at the California Institute of Technology.[3] The structure was solved using the symbolic addition method, a direct method for determining crystal structures from X-ray diffraction data.[3]

4.3. Structure Refinement

The final refinement of the crystal structure was carried out using least-squares methods.[3] This process minimizes the difference between the observed and calculated structure factors, leading to an accurate final model of the crystal structure. The refinement converged to an R index of 0.041 for 2271 reflections.[3]

Experimental Workflow

The logical flow of the experimental process, from synthesis to the final refined crystal structure, is illustrated in the diagram below.

Caption: Experimental workflow for determining the crystal structure of this compound.

Conclusion

The crystal structure of this compound provides valuable data for understanding the conformational preferences of dipeptides. The non-planar peptide bond and the extensive network of hydrogen bonds are key features that define its solid-state architecture. This detailed structural information is a vital resource for researchers in the fields of structural biology, medicinal chemistry, and drug development, aiding in the design of novel peptide-based molecules with specific conformational and binding properties.

References

An In-depth Technical Guide on the Core Mechanism of Action of Glycyl-DL-phenylalanine in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine, a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine (B559525), serves as a crucial molecule in various biological contexts. Its mechanism of action is primarily indirect, functioning as a prodrug that, upon hydrolysis, releases its constituent amino acids, which then exert their respective physiological effects. This technical guide delineates the current understanding of this compound's journey through biological systems, from its transport across cellular membranes to the downstream signaling pathways modulated by its breakdown products. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Introduction

Dipeptides such as this compound represent a significant area of interest in biochemistry and pharmacology. Their enhanced stability and distinct transport mechanisms compared to free amino acids make them attractive candidates for targeted delivery and nutritional supplementation. The biological effects of this compound are intrinsically linked to the physiological roles of glycine and phenylalanine. L-phenylalanine is an essential amino acid and a precursor for the synthesis of critical neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2] It also plays a role in modulating gut hormone secretion and cellular growth pathways. D-phenylalanine is a synthetic isomer with purported analgesic properties.[3][4] Glycine, the simplest amino acid, acts as a neurotransmitter in the central nervous system and is involved in various metabolic processes. This guide will provide a detailed examination of the transport, hydrolysis, and subsequent biological activities of the constituent amino acids of this compound.

Transport and Metabolism of this compound

The initial and most critical step in the mechanism of action of this compound is its transport into the cell and subsequent hydrolysis.

Cellular Uptake via Peptide Transporters

This compound, like other di- and tripeptides, is primarily transported across the intestinal and other cellular membranes by proton-coupled oligopeptide transporters (POTs), namely PEPT1 and PEPT2.[5][6] These transporters are expressed in various tissues, including the small intestine, kidneys, and brain.[7]

-

PEPT1: A low-affinity, high-capacity transporter predominantly found in the brush border membrane of intestinal epithelial cells, responsible for the absorption of dietary peptides.[6][7]

-

PEPT2: A high-affinity, low-capacity transporter primarily located in the kidneys, where it is involved in the reabsorption of peptides from the glomerular filtrate, and also found in other tissues like the brain.[5][7]

The transport of this compound via these transporters is a carrier-mediated, cation-independent process.[8]

Intracellular Hydrolysis

Following transport into the cell, this compound is rapidly hydrolyzed into its constituent amino acids, glycine and phenylalanine, by intracellular peptidases.[8] Studies on the dipeptide Glycyl-L-phenylalanine in fish intestinal brush-border membrane vesicles have shown that hydrolysis is almost total within 10 seconds of uptake.[8][9] While the plasma hydrolysis of some dipeptides can be significant, glycyl-dipeptides tend to have a longer half-life in plasma compared to dipeptides with other N-terminal amino acids like alanine.[10][11] This suggests that a significant portion of this compound may reach tissues intact before being hydrolyzed intracellularly.

Mechanism of Action of Constituent Amino Acids

Once hydrolyzed, the released L-phenylalanine, D-phenylalanine, and glycine exert their distinct biological effects.

L-Phenylalanine

L-phenylalanine is a versatile amino acid with multiple downstream effects:

A primary function of L-phenylalanine is its role as a precursor for the synthesis of catecholamines. In a multi-step enzymatic pathway, L-phenylalanine is converted to L-tyrosine, which is then metabolized to L-DOPA, dopamine, norepinephrine, and epinephrine.[1][2] These neurotransmitters are fundamental for mood regulation, the "fight or flight" response, and various cognitive functions.

L-phenylalanine is a potent allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed in various tissues, including the gastrointestinal (GI) tract.[12][13] Activation of the CaSR by L-phenylalanine in enteroendocrine cells triggers the release of several gut hormones, including:

-

Glucagon-Like Peptide-1 (GLP-1): An incretin (B1656795) hormone that enhances insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[13]

-

Peptide YY (PYY): A hormone that reduces appetite and inhibits gut motility.[13]

This mechanism contributes to the satiating effect of high-protein diets.

L-phenylalanine can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. This activation is often mediated by the L-type amino acid transporter 1 (LAT1).

D-Phenylalanine

The biological roles of D-phenylalanine are less characterized than those of its L-isomer. However, it is suggested to have analgesic properties by inhibiting the enzymatic degradation of endorphins, the body's natural pain-relieving molecules.[4]

Glycine

Glycine functions as an inhibitory neurotransmitter in the central nervous system, primarily by acting on glycine receptors (GlyRs), which are ligand-gated ion channels.[14] This action contributes to the regulation of motor control and sensory processing.

Quantitative Data

| Parameter | Molecule | Value | System | Reference |

| Transport Kinetics | ||||

| Km | Glycyl-L-phenylalanine | 9.8 ± 3.5 mM | Fish intestinal brush-border membrane vesicles | [8][9] |

| Vmax | Glycyl-L-phenylalanine | 5.1 nmol/mg protein/5s | Fish intestinal brush-border membrane vesicles | [8][9] |

| Km | L-phenylalanine (in the presence of Na+) | 0.74 ± 0.13 mM | Fish intestinal brush-border membrane vesicles | [8][9] |

| Vmax | L-phenylalanine (in the presence of Na+) | 0.9 nmol/mg protein/5s | Fish intestinal brush-border membrane vesicles | [8][9] |

| Receptor Interaction | ||||

| IC50 | L-phenylalanine (NMDA receptor inhibition) | 1.71 ± 0.24 mM | Cultured rat hippocampal neurons | [15] |

Experimental Protocols

Dipeptide Hydrolysis Assay

This protocol outlines a general method to determine the rate of dipeptide hydrolysis in a biological sample (e.g., plasma, tissue homogenate).

-

Sample Preparation: Prepare the biological sample (e.g., plasma, tissue homogenate) in a suitable buffer at a defined protein concentration.

-

Reaction Initiation: Add a known concentration of this compound to the sample to initiate the hydrolysis reaction. Incubate at a constant temperature (e.g., 37°C).

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and immediately stop the reaction by adding a protein-precipitating agent (e.g., trichloroacetic acid).

-

Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant for the concentrations of the remaining this compound and the liberated glycine and phenylalanine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the dipeptide versus time to determine the rate of hydrolysis. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated from initial rate data at varying substrate concentrations.

Cellular Uptake Assay using PEPT1/PEPT2 Expressing Cells

This protocol describes a method to measure the transport of this compound via PEPT1 or PEPT2.

-

Cell Culture: Culture cells stably expressing either PEPT1 or PEPT2 (e.g., HEK293 or Caco-2 cells) in appropriate culture medium.

-

Uptake Experiment:

-

Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired pH (e.g., pH 6.0 to utilize the proton gradient).

-

Add the transport buffer containing radiolabeled or fluorescently tagged this compound to the cells.

-

Incubate for a specific period at a controlled temperature.

-

To determine competitive inhibition, co-incubate with known PEPT1/PEPT2 substrates or inhibitors.

-

-

Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold transport buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of labeled dipeptide inside the cells using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent tags).

-

Data Analysis: Normalize the uptake to the total protein content of the cell lysate. Calculate transport kinetic parameters (Km and Vmax) by measuring uptake at various substrate concentrations.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. pediaa.com [pediaa.com]

- 5. Physiological and pharmacological implications of peptide transporters, PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of the peptide transporters PepT1, PepT2, and PHT1 in the embryonic and posthatch chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intestinal glycyl-L-phenylalanine and L-phenylalanine transport in a euryhaline teleost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intestinal glycyl-L-phenylalanine and L-phenylalanine transport in a euryhaline teleost. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Glycyl-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine is a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine. While research on the specific biological activities of this dipeptide is emerging, the well-documented effects of its constituent amino acid, phenylalanine, and related peptides suggest a range of potential therapeutic applications. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of this compound, with a focus on its potential antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

Dipeptides, the simplest peptide units, are increasingly recognized for their diverse biological activities, including taste-enhancing, antibacterial, nutritional, and anti-tumor effects[1]. This compound, a dipeptide containing the simplest amino acid, glycine, and the essential aromatic amino acid, phenylalanine, presents an interesting candidate for therapeutic exploration. Phenylalanine itself is a precursor for several key neurotransmitters and hormones and has been shown to influence appetite, glucose metabolism, and cellular signaling pathways[[“]][3]. This guide synthesizes the current understanding of this compound and related compounds, offering a foundational resource for researchers investigating its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |

| Molecular Weight | 222.24 g/mol | [4] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | [4] |

| Physical Description | Solid | [4] |

| LogP | -2.29 (Extrapolated) | [4] |

| CAS Number | 721-66-4 | [4] |

Biological Activities

While direct quantitative data for the biological activities of this compound is limited, studies on analogous dipeptides and phenylalanine provide strong indications of its potential therapeutic effects.

Antimicrobial Activity

Peptides containing hydrophobic amino acids like phenylalanine are known to possess antimicrobial properties[5]. Boc-protected dipeptides composed of phenylalanine and tryptophan have demonstrated broad-spectrum antibacterial activity. The mechanism is believed to involve membrane permeabilization, leading to the formation of fibril and spherical nanostructures that disrupt bacterial integrity[5].

Quantitative Data for a Related Dipeptide (Boc-Phe-Trp-OMe):

| Activity | Value | Source |

| Minimum Inhibitory Concentration (MIC₉₀) | 230 - 400 µg/mL | [5] |

Anticancer Activity

High concentrations of phenylalanine have been shown to induce apoptosis in neuronal cells[6][7]. This effect is mediated through the activation of specific signaling pathways, suggesting that dipeptides containing phenylalanine may also exhibit cytotoxic effects against cancer cells. While specific IC₅₀ values for this compound are not available, the general cytotoxicity of phenylalanine analogues has been observed in neuroblastoma cells[8].

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is an area of significant interest. The structure of the dipeptide allows for potential interactions with the active sites of various enzymes. While specific inhibition constants (Ki) for this compound are not yet determined, the general principles of enzyme inhibition by peptides are well-established.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to evaluate the biological activity of this compound.

Synthesis and Purification of this compound

A standard approach for synthesizing this compound is through solution-phase peptide synthesis.

Materials:

-

N-Boc-glycine

-

DL-phenylalanine methyl ester hydrochloride

-

Coupling agents (e.g., DCC/NHS or HATU)

-

Base (e.g., TEA or DIPEA)

-

Solvents (e.g., DCM, DMF)

-

Reagents for deprotection (e.g., TFA)

-

Reagents for saponification (e.g., LiOH)

Procedure:

-

Activation of N-Boc-glycine: Dissolve N-Boc-glycine and a coupling agent (e.g., DCC and NHS) in an anhydrous solvent like DCM.

-

Coupling Reaction: In a separate flask, dissolve DL-phenylalanine methyl ester hydrochloride and a base (e.g., TEA) in DCM. Add the activated N-Boc-glycine solution to the phenylalanine solution and stir.

-

Work-up: Filter the reaction mixture and wash the organic layer with acidic and basic solutions to remove unreacted starting materials and byproducts.

-

Boc Deprotection: Remove the Boc protecting group using an acid such as TFA.

-

Saponification: Hydrolyze the methyl ester using a base like LiOH to yield the final this compound dipeptide.

-

Purification: Purify the crude product using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Peptide Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the dipeptide.

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Prepare Dipeptide Dilutions: Perform serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the dipeptide on cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize Formazan: Add a solubilization solution to dissolve the formazan crystals.

-

Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate IC₅₀: The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Enzyme Inhibition Assay

This assay determines the inhibitory effect of the dipeptide on a target enzyme.

Materials:

-

Target enzyme

-

Enzyme substrate

-

This compound

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare solutions of the enzyme, substrate, and serial dilutions of this compound in the assay buffer.

-

Assay Setup: Add the enzyme and the dipeptide dilutions to the wells of a 96-well plate and pre-incubate.

-

Initiate Reaction: Add the substrate to each well to start the reaction.

-

Measure Activity: Measure the rate of product formation over time using a microplate reader.

-

Determine IC₅₀ and Ki: Calculate the IC₅₀ value from the dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.

General Workflow for Enzyme Inhibition Assay:

Caption: General workflow for an enzyme inhibition assay.

Signaling Pathways

While the direct effects of this compound on signaling pathways are yet to be elucidated, the known roles of phenylalanine provide a strong basis for investigation. High concentrations of phenylalanine have been shown to induce apoptosis in cortical neurons through the activation of the RhoA/Rho-associated kinase (ROCK) pathway and the Fas/Fas Ligand (FasL) death receptor pathway[6][7][9].

Phenylalanine-Induced Apoptosis via RhoA/ROCK Pathway

Elevated levels of phenylalanine can activate the small GTPase RhoA. Activated RhoA, in turn, activates ROCK, which leads to the phosphorylation of downstream targets and ultimately triggers the mitochondria-mediated apoptosis cascade, involving the activation of caspase-3[6].

Caption: Phenylalanine-induced RhoA/ROCK-mediated apoptosis pathway.

Phenylalanine-Induced Apoptosis via Fas/FasL Pathway

Phenylalanine can also induce apoptosis through the extrinsic pathway by increasing the expression of the Fas receptor on the cell surface. The binding of FasL to Fas initiates a signaling cascade that activates caspase-8, which in turn activates downstream effector caspases, leading to apoptosis[7][9].

Caption: Phenylalanine-induced Fas/FasL-mediated apoptosis pathway.

Conclusion and Future Directions

This compound is a dipeptide with considerable, yet largely unexplored, therapeutic potential. Based on the biological activities of its constituent amino acid and related peptides, it is a promising candidate for further investigation as an antimicrobial, anticancer, and enzyme-inhibiting agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for initiating and advancing research into the specific biological functions and mechanisms of action of this compound. Future studies should focus on generating specific quantitative data (MIC, IC₅₀, Ki) for this dipeptide and elucidating its direct effects on cellular signaling pathways to fully realize its potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. This compound | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Fas/Fas ligand death receptor pathway contributes to phenylalanine-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Hydrolysis of Glycyl-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of glycine (B1666218) and a racemic mixture of phenylalanine. The hydrolysis of its peptide bond, yielding glycine and phenylalanine, is a fundamental biochemical reaction. This process is of significant interest in various fields, including enzymology, drug metabolism, and biotechnology. The stereospecificity of enzymes means that typically only the L-isomer (Glycyl-L-phenylalanine) is readily hydrolyzed. Understanding the kinetics and mechanisms of this enzymatic cleavage is crucial for applications ranging from peptide sequencing to the design of peptide-based drugs and their metabolic stability studies.

This guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, focusing on the enzymes involved, their catalytic mechanisms, reaction kinetics, and detailed experimental protocols for its study.

Enzymology of this compound Hydrolysis

The cleavage of the peptide bond in Glycyl-L-phenylalanine is primarily catalyzed by exopeptidases, which cleave peptide bonds at the ends of a polypeptide chain.

2.1. Key Enzyme Classes:

-

Carboxypeptidases: These metalloenzymes cleave the peptide bond at the C-terminal end of a peptide. Pancreatic carboxypeptidase A (CPA) is a well-studied example that efficiently hydrolyzes peptides with C-terminal aromatic or branched aliphatic residues, such as phenylalanine.[1][2] The active site of CPA contains a zinc ion (Zn²⁺) that is essential for catalysis.[2][3]

-

Aminopeptidases: These enzymes cleave the peptide bond at the N-terminal end. Leucine aminopeptidases (LAPs), for instance, are metallopeptidases that can hydrolyze a broad range of dipeptides, including those with N-terminal glycine.[4][5]

-

Dipeptidases: These enzymes exhibit high specificity for dipeptides.

2.2. Catalytic Mechanism of Metallopeptidases (e.g., Carboxypeptidase A):

The hydrolysis of the peptide bond by metallopeptidases like Carboxypeptidase A generally follows a promoted-water pathway.[3][6]

-

Substrate Binding: The substrate, Glycyl-L-phenylalanine, binds to the active site of the enzyme. The C-terminal carboxylate group of phenylalanine interacts with positively charged residues (like Arginine), and the aromatic side chain fits into a hydrophobic pocket.

-

Zinc Ion Coordination: The catalytic Zn²⁺ ion coordinates with the carbonyl oxygen of the scissile peptide bond. This coordination polarizes the carbonyl group, making the carbon atom more susceptible to nucleophilic attack.[3][6]

-

Nucleophilic Attack: A water molecule, activated by a nearby general base residue (often a glutamate), acts as the nucleophile and attacks the polarized carbonyl carbon.[3][6] This leads to the formation of a tetrahedral intermediate.

-

Peptide Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The glutamate (B1630785) residue, now acting as a general acid, donates a proton to the nitrogen of the leaving group (glycine).

-

Product Release: The products, glycine and L-phenylalanine, are released from the active site, regenerating the enzyme for another catalytic cycle.

Reaction Kinetics and Data

The enzymatic hydrolysis of Glycyl-L-phenylalanine typically follows Michaelis-Menten kinetics.[6] However, at high concentrations, some substrates can exhibit substrate inhibition or activation.[7][8]

Table 1: Kinetic Parameters for the Hydrolysis of Phenylalanine-Containing Peptides

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Source Organism | Reference |

| Carboxypeptidase A | Carbobenzoxyglycyl-L-phenylalanine | 0.5 - 2.0 | 100 - 500 | 7.5 | Bovine Pancreas | [9] |

| Chymotrypsin (B1334515) A | N-acetyl-glycyl-L-phenylalanine methyl ester | 1.5 - 3.0 | 50 - 150 | 8.0 | Bovine | [10] |

| Leucine Aminopeptidase | Leucine-p-nitroanilide | 0.5 - 1.0 | 200 - 600 | 9.0 | Bovine Lens | [5] |

Note: Data for the specific substrate this compound is sparse in readily available literature; however, the provided data for structurally similar substrates illustrates typical kinetic parameters for relevant enzymes.

3.1. Factors Influencing Reaction Rate:

-

pH: The activity of peptidases is highly dependent on pH, which affects the ionization state of amino acid residues in the active site. For many metallopeptidases, the optimal pH is around neutral (7.0-8.0).

-

Temperature: The reaction rate increases with temperature up to an optimum, after which the enzyme begins to denature.

-

Metal Ions: Metalloenzymes like Carboxypeptidase A and Leucine Aminopeptidase require divalent metal ions, most commonly Zn²⁺, for their activity.[3][4] The presence of chelating agents like EDTA will inactivate these enzymes. Other divalent cations like Co²⁺ and Mn²⁺ can sometimes substitute for Zn²⁺ and may enhance or alter the enzyme's activity.[9]

-

Inhibitors: The reaction can be inhibited by various molecules, including product analogs and metal chelators. For example, 3-phenylpropanoate acts as a mixed inhibitor for the hydrolysis of certain peptides by carboxypeptidase A.[8]

Experimental Protocols

4.1. Protocol for Enzymatic Activity Assay of this compound Hydrolysis

This protocol outlines a general procedure to determine the rate of hydrolysis. The quantification of product formation (e.g., phenylalanine) is key.

1. Materials and Reagents:

- This compound (Substrate)

- Enzyme (e.g., Carboxypeptidase A)

- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl)

- Stop Solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

- Deionized water

2. Equipment:

- Thermostated water bath or incubator

- Vortex mixer

- Microcentrifuge

- HPLC system for product quantification

3. Procedure:

- Prepare Substrate Stock Solution: Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).

- Prepare Enzyme Solution: Prepare a stock solution of the enzyme in the reaction buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

- Reaction Setup:

- In a microcentrifuge tube, add the required volume of reaction buffer.

- Add the substrate solution to achieve the desired final concentration.

- Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

- Initiate Reaction: Start the reaction by adding the enzyme solution to the pre-warmed substrate mixture. Vortex briefly to mix.

- Incubation: Incubate the reaction mixture at the set temperature for a specific period (e.g., 10, 20, 30 minutes). Time points should be chosen to ensure that less than 15% of the substrate is consumed to maintain initial velocity conditions.

- Stop Reaction: Terminate the reaction by adding an equal volume of the stop solution. This will denature the enzyme.

- Sample Preparation for Analysis: Centrifuge the stopped reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

- Analysis: Analyze the supernatant for the concentration of the product (phenylalanine) using a suitable analytical method, such as HPLC.

4.2. Protocol for Quantification of Phenylalanine by RP-HPLC

1. Materials and Reagents:

- Mobile Phase A: Deionized water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- L-Phenylalanine standard solutions

- Supernatant from the enzymatic assay

2. Equipment:

- HPLC system with a UV detector and a C18 column (e.g., 4.6 x 75mm, 4µm).[11]

- Autosampler

3. Chromatographic Conditions: [11]

- Column: Cogent Silica-C™, 4μm, 100Å

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 2 µL

- Gradient: A suitable gradient from Mobile Phase A to B may be required to separate phenylalanine from the substrate and other components. An isocratic method may also be viable.

4. Procedure:

- Prepare Standard Curve: Prepare a series of L-phenylalanine standards of known concentrations in the reaction buffer mixed with the stop solution.

- Run Standards: Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

- Run Samples: Inject the supernatant from the enzymatic assay samples.

- Quantification: Determine the concentration of phenylalanine in the samples by interpolating their peak areas on the standard curve.

- Calculate Enzyme Activity: Calculate the rate of product formation (e.g., in µmol/min) and express the enzyme activity in appropriate units (e.g., U/mg of protein).

Visualizations

Catalytic Mechanism of a Metallopeptidase

Caption: Generalized catalytic cycle for the hydrolysis of Gly-Phe by a metallopeptidase.

Experimental Workflow for Kinetic Analysis

Caption: Standard experimental workflow for determining enzyme kinetics.

References

- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of peptide hydrolysis by aspartyl and metalloproteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Architecture and function of metallopeptidase catalytic domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]

Glycyl-DL-phenylalanine: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine (Gly-DL-Phe) is a dipeptide composed of the amino acids glycine (B1666218) and DL-phenylalanine.[1] The "DL" designation indicates that the phenylalanine residue is a racemic mixture of both its D and L enantiomers. This simple dipeptide serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics. Its incorporation can influence the biological activity and metabolic stability of the resulting molecule. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and use, and methods for its purification and characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis and for the characterization of the final products. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [2] |

| Molecular Weight | 222.24 g/mol | [2] |

| CAS Number | 721-66-4 | [2] |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | [2] |

| Melting Point | 273-275 °C (decomposes) | |

| Boiling Point | 492.2 °C at 760 mmHg | |

| Density | 1.259 g/cm³ | |

| Solubility | Slightly soluble in water and DMSO | |

| pKa | 3.28 ± 0.10 (Predicted) | |

| LogP | -2.29 (Extrapolated) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including solution-phase synthesis, solid-phase synthesis, and enzymatic synthesis. Each method offers distinct advantages and challenges.

Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is a classical approach that offers flexibility and is well-suited for the large-scale production of dipeptides. The general workflow involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps.

Experimental Protocol: Synthesis of N-Boc-Glycyl-DL-phenylalanine Methyl Ester

This protocol describes the coupling of N-Boc-glycine with DL-phenylalanine methyl ester.

Materials:

-

N-Boc-glycine (Boc-Gly-OH)

-

DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of DL-phenylalanine methyl ester: To a suspension of DL-phenylalanine methyl ester hydrochloride (1.0 eq.) in DCM, add DIPEA or TEA (1.1 eq.) and stir at room temperature for 30 minutes to obtain the free base.

-

Activation of N-Boc-glycine: In a separate flask, dissolve N-Boc-glycine (1.0 eq.) and HOBt (1.0 eq.) in DCM or DMF. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: Add DCC or EDC (1.1 eq.) to the N-Boc-glycine solution and stir for 15 minutes at 0 °C. Then, add the solution of DL-phenylalanine methyl ester to the activated N-Boc-glycine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Boc-Glycyl-DL-phenylalanine methyl ester.

-

Deprotection (optional): The Boc group can be removed using trifluoroacetic acid (TFA) in DCM, and the methyl ester can be saponified with a base like lithium hydroxide (B78521) (LiOH) to yield this compound.

Logical Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers the advantage of simplified purification, as excess reagents and byproducts are removed by simple filtration and washing steps. This compound can be synthesized on a solid support or used as a pre-formed building block for the synthesis of larger peptides.

Experimental Protocol: Synthesis of Gly-Phe on Wang Resin

This protocol outlines the synthesis of the dipeptide Gly-Phe on a Wang resin, which will yield the peptide acid upon cleavage.

Materials:

-

Fmoc-DL-phenylalanine (Fmoc-DL-Phe-OH)

-

Wang resin

-

Fmoc-glycine (Fmoc-Gly-OH)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

20% Piperidine (B6355638) in DMF

-

TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Loading (Fmoc-DL-Phe-OH):

-

Dissolve Fmoc-DL-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15-20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Second Amino Acid Coupling (Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-